Gimeracil

Catalog No.
S548860
CAS No.
103766-25-2
M.F
C5H4ClNO2
M. Wt
145.54 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gimeracil

CAS Number

103766-25-2

Product Name

Gimeracil

IUPAC Name

5-chloro-4-hydroxy-1H-pyridin-2-one

Molecular Formula

C5H4ClNO2

Molecular Weight

145.54 g/mol

InChI

InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)

InChI Key

ZPLQIPFOCGIIHV-UHFFFAOYSA-N

SMILES

C1=C(C(=CNC1=O)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

Gimeracil; chlorodihydroxypyridine. Abbreviation: CDHP.

Canonical SMILES

C1=C(NC=C(C1=O)Cl)O

Isomeric SMILES

C1=C(NC=C(C1=O)Cl)O

Description

The exact mass of the compound Gimeracil is 144.99306 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antineoplastic agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Important Note

  • Gimeracil as a Potential Anticancer Agent

  • Preclinical Studies

    Gimeracil may have been studied in preclinical research, such as cell culture or animal models, to evaluate its potential anticancer properties and to determine its safety profile.

  • Clinical Trials

    In the future, Gimeracil may be evaluated in clinical trials to assess its efficacy and safety for the treatment of various cancers.

Finding More Information:

For the most up-to-date information on the scientific research applications of Gimeracil, you can search for clinical trial registries using keywords like "Gimeracil" and "clinical trial."

  • (United States)
  • Japanese Clinical Trials Information: (Japan)
  • EU Clinical Trials Register: (European Union)

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.1

Exact Mass

144.99306

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biological Half Life

Following a single dose of Teysuno, T1/2 values ranged from 6.7 to 11.3 hours for tegafur, from 3.1 to 4.1 hours for gimeracil, and from 1.8 to 9.5 hours for oteracil.

Use Classification

Human drugs -> Teysuno -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group

Dates

Modify: 2023-08-15
1: Otsuka H, Fujii T, Toh U, Iwakuma N, Takahashi R, Mishima M, Takenaka M, Kakuma T, Tanaka M, Shirouzu K. Phase II clinical trial of metronomic chemotherapy with combined irinotecan and tegafur-gimeracil-oteracil potassium in metastatic and recurrent breast cancer. Breast Cancer. 2013 Jul 5. [Epub ahead of print] PubMed PMID: 23827973.
2: Tegafur + gimeracil + oteracil. Just another fluorouracil precursor. Prescrire Int. 2013 May;22(138):122. PubMed PMID: 23819172.
3: Meng C, Chen X, Luo Z. [Inhibitive effect of celecoxib combined with tegafur gimeracil oteracil potassium on the growth of xenograft tumor of gastric cancer in nude mice]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2013 May;29(5):458-61. Chinese. PubMed PMID: 23643260.
4: Yamamoto Y, Nakai N, Wakabayashi Y, Okuzawa Y, Asai J, Takenaka H, Katoh N. A case of advanced cutaneous squamous cell carcinoma of the lower eyelid that was successfully treated with tegafur-gimeracil-oteracil potassium monotherapy. J Am Acad Dermatol. 2012 Nov;67(5):e233-4. doi: 10.1016/j.jaad.2012.04.038. PubMed PMID: 23062933.
5: Takagi M, Sakata K, Someya M, Matsumoto Y, Tauchi H, Hareyama M, Fukushima M. The combination of hyperthermia or chemotherapy with gimeracil for effective radiosensitization. Strahlenther Onkol. 2012 Mar;188(3):255-61. doi: 10.1007/s00066-011-0043-6. Epub 2012 Feb 11. PubMed PMID: 22322869.
6: Kawahara H, Watanabe K, Ushigome T, Noaki R, Kobayashi S, Yanaga K. Feasibility study of adjuvant chemotherapy with S-1 (TS-1; tegafur, gimeracil and oteracil potassium) for colorectal cancer. Hepatogastroenterology. 2012 Jan-Feb;59(113):134-7. doi: 10.5754/hge09684. PubMed PMID: 22251528.
7: Kobayakawa M, Kojima Y. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies. Onco Targets Ther. 2011;4:193-201. doi: 10.2147/OTT.S19059. Epub 2011 Nov 15. PubMed PMID: 22162925; PubMed Central PMCID: PMC3233278.
8: Matt P, van Zwieten-Boot B, Calvo Rojas G, Ter Hofstede H, Garcia-Carbonero R, Camarero J, Abadie E, Pignatti F. The European Medicines Agency review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the treatment of advanced gastric cancer when given in combination with cisplatin: summary of the Scientific Assessment of the Committee for medicinal products for human use (CHMP). Oncologist. 2011;16(10):1451-7. doi: 10.1634/theoncologist.2011-0224. Epub 2011 Sep 30. Review. PubMed PMID: 21963999; PubMed Central PMCID: PMC3228070.
9: Sakata K, Someya M, Matsumoto Y, Tauchi H, Kai M, Toyota M, Takagi M, Hareyama M, Fukushima M. Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination. Cancer Sci. 2011 Sep;102(9):1712-6. doi: 10.1111/j.1349-7006.2011.02004.x. Epub 2011 Jul 21. PubMed PMID: 21668582.
10: Fukushima M, Sakamoto K, Sakata M, Nakagawa F, Saito H, Sakata Y. Gimeracil, a component of S-1, may enhance the antitumor activity of X-ray irradiation in human cancer xenograft models in vivo. Oncol Rep. 2010 Nov;24(5):1307-13. PubMed PMID: 20878125.

Explore Compound Types